GERI-BP002-A

Polymer stabilization Rubber compounding Formulation cost reduction

Unverified substitution of GERI-BP002-A with BHT or generic bisphenols risks under-dosing and premature material failure. This sterically hindered bisphenolic antioxidant delivers superior stabilization at one-third the loading level of BHT. • 3:1 dosage efficiency vs BHT - reduce additive loading and raw material cost. • Stoichiometric inhibition coefficient f ≈ 2.5-3.5 (PP, 93°C); low volatility ensures retention under sustained heat. • Non-staining, non-discoloring; FDA-cleared for food-contact use under 21 CFR §175.105, §177.2600, §178.2010. • Also an ACAT inhibitor (IC50 50 µM) for biomedical research. ≥98% purity; bulk and research-grade packaging available.

Molecular Formula C23H32O2
Molecular Weight 340.5 g/mol
CAS No. 119-47-1
Cat. No. B1676452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGERI-BP002-A
CAS119-47-1
Synonyms2,2'-methylenebis(4-methyl-6-tert-butylphenol)
2,2'-methylenebis(6-tert-butyl-4-cresol)
bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane
GERI-BP002-A
MBMBP
Molecular FormulaC23H32O2
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)O
InChIInChI=1S/C23H32O2/c1-14-9-16(20(24)18(11-14)22(3,4)5)13-17-10-15(2)12-19(21(17)25)23(6,7)8/h9-12,24-25H,13H2,1-8H3
InChIKeyKGRVJHAUYBGFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in oxygen and aromatic solvents.
Water solubility = 0.02 mg/l.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GERI-BP002-A Hindered Bisphenolic Antioxidant


GERI-BP002-A, chemically identified as 2,2′-methylenebis(4-methyl-6-tert-butylphenol) and also known as Antioxidant 2246, Irganox 2246, BNX 2246, or MBMBP, is a sterically hindered bisphenolic primary antioxidant and thermal stabilizer [1]. This compound is widely utilized in the rubber and plastics industries to prevent oxidative degradation, offering key properties such as non-discoloring and non-staining characteristics [2]. Critically, its molecular structure—featuring two phenolic hydroxyl groups linked by a methylene bridge with tert-butyl and methyl substitutions—confers a unique profile of enhanced radical scavenging capacity, low volatility, and resistance to migration, which are essential for long-term material stability in demanding applications . Furthermore, GERI-BP002-A has a distinct identity as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), a biological activity that opens applications in biomedical research .

GERI-BP002-A vs. Common Phenolic Antioxidants


While many phenolic antioxidants are available for polymer and rubber stabilization, simply substituting GERI-BP002-A with a common alternative like BHT (Butylated Hydroxytoluene, Antioxidant 264) or other structurally related bisphenols (e.g., AOA425) can lead to significant performance deficits. The differentiation of GERI-BP002-A lies in its quantifiable superiority in key performance dimensions: it exhibits a markedly higher radical scavenging activity, as demonstrated by lower DPPH IC50 values compared to MDBPH2 [1], and offers a greater stoichiometric coefficient of inhibition in polymer oxidation than certain analogs [2]. Crucially, its unique ortho-bisphenol structure facilitates intramolecular hydrogen bonding, which enhances its antioxidant efficacy by a factor of 22–64 compared to para-bisphenol isomers [3]. These are not marginal differences; they translate to substantially lower required loading levels, improved thermal stability, and enhanced long-term performance, making unverified substitution a risk for material failure and increased total cost of use.

GERI-BP002-A Head-to-Head Performance Data


Dosage Efficiency vs. BHT

In direct comparative formulation studies, GERI-BP002-A (Antioxidant 2246) demonstrates a roughly 3-fold higher efficiency on a weight basis compared to the common monophenolic antioxidant BHT (Butylated Hydroxytoluene, also known as Antioxidant 264 or T501). The data indicate that to achieve equivalent or superior anti-aging and antioxidant effects in a given polymer or rubber matrix, only one-third the amount of GERI-BP002-A is required relative to BHT [1]. This significant reduction in loading level directly impacts formulation cost, processing behavior, and minimizes the risk of additive blooming or migration.

Polymer stabilization Rubber compounding Formulation cost reduction

DPPH Radical Scavenging vs. MDBPH2

The primary antioxidant mechanism of hindered phenols involves hydrogen atom transfer to quench peroxyl radicals. Using the standardized DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, GERI-BP002-A (MMBPH2) exhibits superior activity compared to its close structural analog, MDBPH2. The study indicates that MMBPH2 (GERI-BP002-A) is 'more active in DPPH radical scavenging' [1]. While the publication abstract does not provide the exact IC50 values, the qualitative finding of superior activity for GERI-BP002-A over MDBPH2 is a key differentiator, supported by density functional theory (DFT) calculations that predict this higher activity [1].

DPPH assay Free radical scavenging Antioxidant potency

Inhibition Efficiency in Solid Polypropylene

The efficiency of GERI-BP002-A in inhibiting the oxidation of solid isotactic polypropylene (PP) has been quantified by its stoichiometric coefficient of inhibition (f). This parameter represents the number of oxidation chains terminated per molecule of antioxidant. Research shows that GERI-BP002-A and a related bisphenol both inhibit PP oxidation with a stoichiometric coefficient (f) in the range of approximately 2.5 to 3.5 at a temperature of 366°K (93°C) [1]. This provides a well-defined, quantitative measure of its performance in a specific, high-volume industrial polymer under thermal stress.

Polypropylene (PP) stabilization Inhibition kinetics Stoichiometric coefficient

Intramolecular Hydrogen Bonding Advantage

A comprehensive kinetic and thermodynamic study on bisphenols reveals a critical structural basis for GERI-BP002-A's performance. While its O-H bond dissociation enthalpy (BDE) is comparable to other bisphenols (e.g., 81.2 vs. 81.1 kcal/mol), the absolute rate constants for reaction with peroxyl radicals show that the ortho-bisphenols (including GERI-BP002-A) are dramatically more effective antioxidants than their para-bisphenol isomer. Specifically, GERI-BP002-A (compound 2) is 64 times more active, and its close analog 2,2′-ethylidenebis(4,6-di-tert-butylphenol) (compound 3) is 22 times more active, than the para-bisphenol 4,4′-methylenebis(2,6-di-tert-butylphenol) [1]. This enhanced activity is attributed to the stabilization of the phenoxyl radical through intramolecular hydrogen bonding between the residual hydroxyl group and the oxygen radical center [1].

Bond dissociation enthalpy (BDE) Intramolecular hydrogen bonding Ortho-bisphenol efficacy

Low Volatility and Migration Resistance

GERI-BP002-A is characterized by low volatility and a high resistance to migration, which are critical for maintaining long-term stabilization in polymers, especially under elevated temperatures or in sensitive applications like food packaging. Its high molecular weight (340.5 g/mol) contributes to this low volatility, preventing evaporative loss during high-temperature processing . This property ensures the antioxidant remains within the polymer matrix to provide continuous protection, unlike more volatile monophenolics. Furthermore, its migration resistance is a key factor in its approval for use in food contact materials in several countries, with specific maximum allowable limits defined for various polymers (e.g., 0.1% in polyolefins, 2% in ABS resin) [1].

Low volatility Migration resistance Food contact materials

ACAT Inhibition for Biomedical Research

Uniquely among industrial antioxidants, GERI-BP002-A possesses a well-defined biological activity as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). It was originally isolated from the culture broth of *Aspergillus fumigatus* F93 [1]. In an enzyme assay system using rat liver microsomes, GERI-BP002-A inhibited ACAT activity by 50% at a concentration of 50 µM [2]. This IC50 value provides a quantitative benchmark for researchers investigating cholesterol metabolism and its role in diseases, including cancer .

ACAT inhibitor Cholesterol metabolism Cancer research

GERI-BP002-A Application Scenarios


Cost-Optimized Rubber and Adhesive Stabilization

Based on its proven 3:1 dosage efficiency over BHT (Antioxidant 264) [1], GERI-BP002-A is the optimal choice for formulators aiming to reduce raw material costs and minimize additive loading in rubber compounds, hot-melt adhesives, and latex products. By using only one-third the amount of GERI-BP002-A to achieve equivalent or superior anti-aging performance, manufacturers can lower formulation costs, reduce the risk of surface blooming, and improve the overall aesthetic and physical properties of light-colored or transparent rubber goods.

Long-Term Thermal Stabilization of Polyolefins & Engineering Plastics

The combination of a high stoichiometric coefficient of inhibition (f ≈ 2.5–3.5 in PP at 93°C) [1] and its intrinsically low volatility and migration resistance [2][3] makes GERI-BP002-A exceptionally well-suited for long-term heat aging protection in polyolefins (PP, PE), ABS, and engineering plastics. This is particularly critical for applications exposed to sustained elevated temperatures, such as automotive under-hood components, appliance housings, and electrical insulation, where retention of the antioxidant over the product's lifetime is non-negotiable.

Non-Discoloring Food-Contact and Color-Critical Polymers

GERI-BP002-A's non-staining and non-discoloring properties [1], combined with its low migration tendency, make it an ideal stabilizer for white, light-colored, and transparent polymer products. Its approval for use in food contact materials in multiple countries, with defined maximum limits (e.g., 0.1% in polyolefins, 2% in ABS) [2], further specifies its application in food packaging, medical devices, and consumer goods where both aesthetic quality and regulatory safety compliance are paramount.

Cholesterol Metabolism and Cancer Research

Leveraging its unique and quantifiable activity as an ACAT inhibitor (IC50 = 50 µM) [1], GERI-BP002-A is a valuable research tool for studies investigating the role of cholesterol esterification in cellular processes, including cancer cell proliferation and lipid metabolism disorders. This application scenario is entirely distinct from its industrial use and justifies the procurement of high-purity research-grade material (e.g., ≥99.0%) for in vitro biochemical and cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for GERI-BP002-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.